molecular formula C7H12N2O B3080642 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 108905-82-4

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B3080642
CAS No.: 108905-82-4
M. Wt: 140.18 g/mol
InChI Key: XTDMIVDJHBYFPN-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol is an organic compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol . This compound features a pyrazole ring substituted with two methyl groups and an ethanol group, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of 1,5-dimethylpyrazole with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-8-9(5)3/h4,6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDMIVDJHBYFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285127
Record name α,1,5-Trimethyl-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108905-82-4
Record name α,1,5-Trimethyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108905-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,1,5-Trimethyl-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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